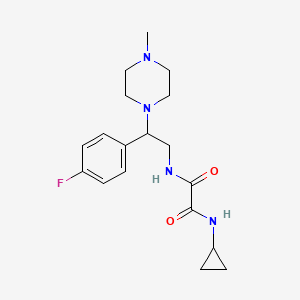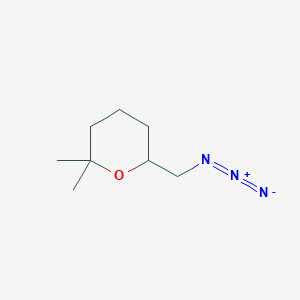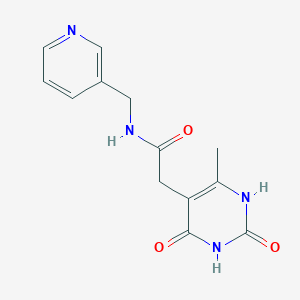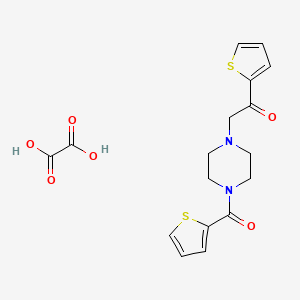![molecular formula C22H21NO5 B2786286 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide CAS No. 921167-50-2](/img/structure/B2786286.png)
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide, commonly known as DMBC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBC is a cyclopropane-containing benzofuran derivative, which makes it a unique compound with distinct properties.
作用机制
The mechanism of action of DMBC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. DMBC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. DMBC has also been shown to inhibit the activity of tubulin, which is a protein involved in cell division.
Biochemical and Physiological Effects:
DMBC has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMBC inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMBC has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression.
In vivo studies have shown that DMBC has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. DMBC has also been shown to have analgesic effects by reducing pain sensitivity in animal models.
实验室实验的优点和局限性
One of the advantages of DMBC is its unique chemical structure, which makes it a useful compound for studying the structure-activity relationship of cyclopropane-containing compounds. DMBC is also relatively easy to synthesize, which makes it readily available for research.
One of the limitations of DMBC is its low solubility in water, which can make it difficult to use in certain experiments. DMBC is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
未来方向
There are several future directions for research on DMBC. One direction is to study the potential use of DMBC as an anticancer agent in combination with other drugs. Another direction is to study the potential use of DMBC as a precursor for the synthesis of cyclopropane-containing polymers with unique properties.
Further research is also needed to fully understand the mechanism of action of DMBC and its potential applications in the treatment of neurological disorders and chronic pain. Overall, DMBC is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
合成方法
The synthesis of DMBC involves the reaction of 3,4-dimethoxybenzoyl chloride with 3-methyl-1-benzofuran-5-carboxylic acid, followed by the addition of cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The final product is obtained after purification using column chromatography.
科学研究应用
DMBC has shown potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, DMBC has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. DMBC has also shown potential as an anti-inflammatory agent, which can be useful in the treatment of inflammatory diseases such as arthritis.
In pharmacology, DMBC has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. DMBC has also shown potential as an analgesic, which can be useful in the treatment of chronic pain.
In material science, DMBC has been studied as a potential precursor for the synthesis of cyclopropane-containing polymers. DMBC can be used as a monomer to synthesize polymers with unique properties such as high thermal stability and rigidity.
属性
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-12-16-11-15(23-22(25)13-4-5-13)7-9-17(16)28-21(12)20(24)14-6-8-18(26-2)19(10-14)27-3/h6-11,13H,4-5H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRMEZOUGYOTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Benzylpiperazin-1-yl)methyl]-2,6-di-tert-butylphenol](/img/structure/B2786204.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B2786206.png)



![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazole](/img/structure/B2786216.png)
![3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride](/img/structure/B2786218.png)
![3-(2-(4-chlorophenyl)acetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2786219.png)

![N'-(benzo[d][1,3]dioxole-5-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B2786221.png)
![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2786222.png)


![Potassium;(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B2786226.png)